molecular formula C30H22N6O8S B12808130 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid CAS No. 85959-48-4

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid

Cat. No.: B12808130
CAS No.: 85959-48-4
M. Wt: 626.6 g/mol
InChI Key: ZUCKLHZBLNPEOT-UHFFFAOYSA-N
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Description

The compound 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid (CAS 83221-53-8) is a structurally complex derivative of salicylic acid. It features:

  • Azo linkages: Two diazenyl (-N=N-) groups connecting aromatic systems.
  • Sulphonato groups: At the 3-position of the naphthyl ring and the salicylic acid backbone, enhancing water solubility when ionized (sodium salt form) .

For example, acetylated intermediates of salicylic acid undergo Fries rearrangements or azo couplings in the presence of catalysts like AlCl₃ .

Applications: The sodium salt form (CAS 85959-47-3) is cataloged in chemical databases for research use, suggesting applications in dye chemistry or as a bioactive compound .

Properties

CAS No.

85959-48-4

Molecular Formula

C30H22N6O8S

Molecular Weight

626.6 g/mol

IUPAC Name

5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C30H22N6O8S/c31-18-4-1-17-13-26(45(42,43)44)27(28(38)23(17)14-18)36-34-21-9-7-19(8-10-21)32-29(39)16-2-5-20(6-3-16)33-35-22-11-12-25(37)24(15-22)30(40)41/h1-15,37-38H,31H2,(H,32,39)(H,40,41)(H,42,43,44)

InChI Key

ZUCKLHZBLNPEOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves several steps, starting with the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine. This intermediate is then coupled with 4-aminobenzoic acid to form the first azo linkage. Subsequent reactions involve further diazotization and coupling steps to introduce additional azo groups and complete the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. Reaction conditions often involve specific pH levels and temperatures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions include various quinone derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid involves its interaction with specific molecular targets. The azo groups in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural Analogues of Azo-Salicylic Acid Derivatives

The biological and physicochemical properties of azo-salicylic acid derivatives are highly dependent on substituent groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight Key Functional Groups Notable Properties
Target Compound 7-Amino-1-hydroxy-3-sulpho-2-naphthyl, carbamoyl-phenyl 601.5 (sodium salt) Azo, sulphonate, hydroxyl, amino High water solubility (sodium salt), potential antimicrobial/anti-inflammatory activity
5-((4-Bromo-3-methylphenyl)diazenyl)-2-hydroxybenzoic acid (4e) 4-Bromo-3-methylphenyl 367.2 Azo, bromo, methyl Significant antifungal activity against C. albicans (p<0.05)
2-Hydroxy-5-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic acid (4h) 5-Methylisoxazolyl, sulfamoyl 447.4 Azo, sulfonamide, isoxazole Broad-spectrum antibacterial activity against E. coli, S. typhimurium
5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulfonic acid 4-Dodecylphenyl, acetyl 633.8 Azo, disulphonate, dodecyl Enhanced lipid solubility due to dodecyl chain; potential surfactant properties
Acetylsalicylic Acid (Aspirin) Acetyl 180.2 Ester Anti-inflammatory, analgesic; no azo groups

Research Findings

  • Substituent Position Matters : Azo groups at the C-5 position of salicylic acid (as in 4e and 4h) optimize steric and electronic interactions with microbial targets, compared to C-3 or C-4 substitutions .
  • Synergistic Effects: The combination of sulphonato groups and aromatic amines in the target compound may enhance antioxidant activity, as seen in other sulphonated phenolic compounds .
  • Contradictions : While sulphonate groups generally improve solubility, excessive substitution (e.g., disulphonates) can reduce membrane permeability, limiting bioavailability .

Biological Activity

5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid is a complex azo compound with potential biological activity. This article explores its synthesis, chemical properties, and biological applications, supported by data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C32H24N8O11S3
  • Molecular Weight : 792.8 g/mol
  • CAS Number : 85959-51-9
  • IUPAC Name : 5-amino-3-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid

Structural Representation

The compound features multiple functional groups, including amino, hydroxyl, and sulfonic acid groups, which contribute to its solubility and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves several steps of diazotization and coupling reactions. The key steps include:

  • Diazotization : The initial step involves the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine.
  • Coupling Reactions : Successive coupling with phenyl and naphthyl intermediates occurs under controlled pH and temperature conditions to produce the final product.

Synthetic Route Overview

StepReaction TypeKey Reagents
1DiazotizationSodium nitrite, hydrochloric acid
2CouplingPhenolic compounds, sodium hydroxide

Research indicates that azo compounds can interact with various biological molecules, potentially influencing cellular processes. The biological activity of 5-((4-(((4-((7-Amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid may include:

  • Antioxidant Activity : The compound may scavenge free radicals, protecting cells from oxidative stress.
  • Antimicrobial Properties : Azo compounds are known for their antimicrobial effects against various pathogens.

Case Studies and Research Findings

  • Antioxidant Studies : A study demonstrated that related azo compounds exhibited significant antioxidant activity in vitro, suggesting potential protective effects against oxidative damage in cells.
  • Antimicrobial Tests : Research showed that the compound displayed inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent.

Comparative Biological Activity Table

Compound NameAntioxidant ActivityAntimicrobial Activity
5-Amino Salicylic AcidModerateHigh
5-Amino-3-naphthalene Sulfonic AcidHighModerate
7-Amino Azo CompoundLowHigh

Scientific Research

5-Amino Salicylic Acid is utilized in various research fields:

  • Analytical Chemistry : Used as a dye for detecting and quantifying substances.
  • Biological Staining : Employed in histology for visualizing tissues.

Industrial Uses

The compound is widely used in the textile industry due to its vibrant coloration properties. It is also applied in paper manufacturing for dyeing purposes.

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